N-(4-isopropoxyphenyl)isonicotinamide
Description
N-(4-isopropoxyphenyl)isonicotinamide is a synthetic compound belonging to the isonicotinamide family, characterized by an isonicotinoyl group linked to a 4-isopropoxyphenyl substituent. Isonicotinamide derivatives are widely studied for their diverse applications, including antimicrobial activity, metal coordination, and hydrogel formation, depending on substituent variations .
Properties
IUPAC Name |
N-(4-propan-2-yloxyphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-5-3-13(4-6-14)17-15(18)12-7-9-16-10-8-12/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNJSXDUWOAKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- The 4-isopropoxyphenyl group introduces steric bulk and hydrophobicity compared to smaller substituents (e.g., 4-fluorophenyl in ), which may influence solubility and bioavailability.
- N-(4-pyridyl)isonicotinamide uniquely forms hydrogels due to the para-positioned nitrogen atoms enabling metal coordination, a property absent in meta-substituted isomers .
Antimicrobial Activity
Thiazolidinedione-containing derivatives (e.g., Compound 68 in ) exhibit broad-spectrum antimicrobial activity, attributed to the 4-chlorophenyl and heterocyclic moieties enhancing target binding. In contrast, N-(4-pyridyl)isonicotinamide lacks reported antimicrobial effects but demonstrates metal-responsive gelation .
Metal Coordination and Gelation
The ability of N-(4-pyridyl)isonicotinamide to form hydrogels with Cu(II) salts underscores the critical role of nitrogen positioning. Substitution at the 4-position enables chelation, while meta-substituted analogs fail to gel . For this compound, the isopropoxy group’s electron-donating nature may reduce metal-binding efficiency compared to pyridyl substituents.
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